
3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide
Overview
Description
3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a 3-chlorophenyl substituent at position 3 and a carboxamide group at position 5 of the pyrazole ring. This scaffold is widely utilized in medicinal and agrochemical research due to its versatility in accommodating diverse functional groups, enabling modulation of physicochemical and biological properties.
Preparation Methods
Synthesis via Hydrazine and Substituted Acetophenone
A widely used approach involves the reaction of 3-chloroacetophenone derivatives with hydrazine hydrate to form the pyrazole ring through cyclization. This method proceeds in two main steps:
- Knoevenagel Condensation and Cyclization: The substituted acetophenone (bearing the 3-chlorophenyl group) reacts with hydrazine to form the 3-(3-chlorophenyl)-1H-pyrazole intermediate.
- Functionalization to Carboxamide: Subsequent reactions convert the pyrazole intermediate to the carboxamide derivative.
This method was optimized to improve yields and environmental compatibility, achieving overall yields around 80% for related 3-phenyl-1H-pyrazole derivatives, which are structurally analogous to the target compound.
Hydrolysis and Acid Chloride Formation from Esters
According to patent WO2009121288A1, esters of 3-halo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate can be hydrolyzed under basic conditions to yield the corresponding carboxylic acids. These acids are then converted to acid chlorides through acid chloride formation reactions, which are key intermediates for preparing carboxamide derivatives via amidation reactions.
- Hydrolysis under basic conditions is preferred over acidic hydrolysis for better yields and purity.
- Acid chlorides are formed via treatment with reagents such as thionyl chloride or oxalyl chloride.
- The acid chloride intermediate is then reacted with ammonia or amines to produce the carboxamide.
This multi-step process can achieve total yields of approximately 70% for the acid chloride intermediate, facilitating efficient synthesis of benzamide insecticides and related compounds.
Improved Industrial Processes Using Eco-Friendly Solvents
Recent advancements focus on environmentally friendly and cost-effective processes. For example, the preparation of pyrazole carboxylic acids, key intermediates, has been improved by using water as a solvent rather than organic solvents, reducing production costs and simplifying product isolation.
- Potassium tert-butoxide is used as a base in toluene for initial steps.
- Diethyl oxalate reacts with intermediates to form pyrazole carboxylic acid derivatives.
- The process avoids preparative HPLC and uses simpler filtration and aqueous workups to isolate products with higher yields and purity.
- Data Table: Summary of Preparation Methods
- The hydrazine-acetophenone route is favored for its straightforwardness and relatively high yield. Optimization of reaction conditions such as temperature, solvent choice, and reaction time significantly improves product yield and purity.
- Hydrolysis under basic conditions is a novel improvement over traditional acidic hydrolysis, providing better control and higher yields of the carboxylic acid intermediate. This intermediate is crucial for subsequent conversion to the acid chloride and then to the carboxamide.
- The use of water as a solvent in the preparation of pyrazole carboxylic acids represents a significant advancement in green chemistry, reducing hazardous waste and simplifying downstream processing.
The preparation of 3-(3-chlorophenyl)-1H-pyrazole-5-carboxamide involves well-established synthetic routes centered on pyrazole ring formation and subsequent functional group transformations. Recent improvements focus on greener, more efficient processes using basic hydrolysis and aqueous solvents, enhancing yields and industrial applicability. The combination of hydrazine-based cyclization and advanced hydrolysis/amidation steps provides a robust framework for producing this compound at scale with high purity and efficiency.
This comprehensive review, based on patents and peer-reviewed research, underscores the evolving methodologies aimed at optimizing the synthesis of this compound for pharmaceutical and agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives, including 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide, exhibit potent anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents comparable to established drugs like diclofenac . The mechanism of action often involves the inhibition of pro-inflammatory mediators, making these compounds valuable in treating conditions such as arthritis and other inflammatory diseases.
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Various pyrazole derivatives have demonstrated effectiveness against a range of bacterial strains, including E. coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance antimicrobial potency . This positions this compound as a candidate for developing new antimicrobial agents.
Antitubercular Activity
In vitro studies have shown that certain pyrazole derivatives possess antitubercular properties against Mycobacterium tuberculosis. For example, compounds synthesized from the pyrazole framework were tested against the H37Rv strain, yielding promising results that warrant further investigation for potential therapeutic applications in tuberculosis treatment .
FXIa Inhibition
Recent research has identified this compound as a lead compound in the development of inhibitors for Factor XIa (FXIa), an important target in anticoagulation therapy. The compound exhibited significant inhibitory potency, suggesting its potential use in preventing thrombotic disorders . The SAR studies conducted revealed that modifications to the compound can enhance its efficacy and selectivity as an FXIa inhibitor.
Insecticidal Activity
The insecticidal properties of pyrazole derivatives have gained attention in agricultural chemistry. Compounds derived from this compound have been evaluated for their effectiveness against pests such as Aphis fabae. Some derivatives showed mortality rates comparable to commercial insecticides like imidacloprid, indicating their potential utility in pest management strategies .
Development of Pesticides
The incorporation of the pyrazole structure into pesticide formulations has been explored to enhance bioactivity while maintaining low toxicity levels for non-target organisms. The development of new agrochemicals based on this scaffold could lead to more effective pest control solutions in sustainable agriculture practices .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:
- Condensation Reactions : The formation of the pyrazole ring often involves condensation reactions between hydrazines and carbonyl compounds.
- Substituent Modifications : Various substituents can be introduced at different positions on the pyrazole ring to optimize biological activity and selectivity for specific targets.
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The biological and chemical properties of 3-(3-chlorophenyl)-1H-pyrazole-5-carboxamide derivatives are heavily influenced by substituent variations. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects, biological activities, and structure-activity relationships (SAR).
Substituted Pyrazole-Carboxamides in Medicinal Chemistry
N-[4-(Aminosulfonyl)phenyl]-3-(5-chloro-2-hydroxyphenyl)-1H-pyrazole-5-carboxamide (4f)
- Substituents : 5-chloro-2-hydroxyphenyl at position 3; sulfonamide-linked phenyl at carboxamide.
- Activity: Potent carbonic anhydrase inhibitor (CAI), with IC₅₀ values in the nanomolar range.
- Key Findings : The 5-chloro and 2-hydroxy groups enhance CA binding affinity, while the sulfonamide moiety improves solubility and target selectivity .
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide
- Substituents : Methoxy group at position 5; N-methyl carboxamide.
- Activity : Anti-inflammatory agent (ED₅₀ = 18–36 mg/kg in rodent models).
- Key Findings : Electron-donating methoxy groups improve anti-inflammatory efficacy compared to unsubstituted analogs .
1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- Substituents : Trifluoromethyl (CF₃) at position 3.
- Activity : Enhanced lipophilicity and metabolic stability.
- SAR : The CF₃ group increases membrane permeability, making this derivative suitable for central nervous system (CNS) targets .
Tetraniliprole (II-M.28.8b)
- Structure: 1-(3-Chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]-3-[[5-(trifluoromethyl)-1H-tetrazol-1-yl]methyl]-1H-pyrazole-5-carboxamide.
- Activity : Broad-spectrum insecticide targeting Lepidoptera and Coleoptera pests.
- Key Findings: The cyano and tetrazole groups confer resistance to enzymatic degradation, prolonging field efficacy .
3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide
- Substituents : Chloropyridinyl at position 1; chloro at position 3.
- Synthesis: Prepared via hydrazinolysis and cyclization with diethyl maleate.
- Application : Intermediate for systemic insecticides with high photostability .
Comparative Data Table
Research Findings and SAR Insights
- Electron-Donating vs. Electron-Withdrawing Groups : Derivatives with electron-donating groups (e.g., methoxy, methyl) exhibit enhanced anti-inflammatory activity, while electron-withdrawing groups (e.g., CF₃, Cl) improve metabolic stability and lipophilicity .
- Positional Effects of Chlorine : Chlorine at the 3-position of the phenyl ring (meta) optimizes receptor binding in serotonin receptor agonists, whereas para-substitution reduces selectivity .
- Hybridization Strategies : Chalcone-pyrazole hybrids (e.g., 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide derivatives) demonstrate dual mechanisms of action, combining anti-inflammatory and antioxidant properties .
Biological Activity
3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H8ClN3O
- CAS Number : 1397187-17-5
This compound features a pyrazole ring, which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits promising anticancer activity. In vitro assays have shown cytotoxic effects against several cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 3.79 | Induction of apoptosis |
SF-268 | 12.50 | Inhibition of cell proliferation |
NCI-H460 | 42.30 | Modulation of signaling pathways |
These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown anti-inflammatory properties. It has been tested against cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses:
Compound | Inhibition (%) | Reference Drug | IC50 (µM) |
---|---|---|---|
This compound | 65% | Celecoxib | 54.65 |
The compound's ability to inhibit COX enzymes suggests potential use in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- CB1 Receptor Modulation : The compound acts as an inverse agonist at the cannabinoid CB1 receptor, influencing various signaling pathways involved in pain and inflammation .
- FXIa Inhibition : It has been identified as a potential inhibitor of Factor XIa (FXIa), a target for anticoagulant drug discovery. This inhibition could lead to reduced thrombotic events without increasing bleeding risk .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Cancer Cell Lines : A study evaluated the compound's effect on MCF7 and NCI-H460 cells, revealing significant growth inhibition and apoptosis induction at low concentrations .
- Inflammation Model : In vivo models demonstrated that the compound significantly reduced edema in inflammatory conditions, showcasing its therapeutic potential in treating chronic inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process starting with a substituted pyrazole core. For example, condensation reactions using 3-chlorophenyl precursors (e.g., 3-chlorophenylboronic acid) with pyrazole intermediates are common. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Monitoring via TLC or HPLC ensures intermediate purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : X-ray crystallography (e.g., Bruker SMART CCD diffractometer) provides definitive structural confirmation, resolving bond lengths (e.g., C–Cl at ~1.74 Å) and torsion angles. Complementary techniques include:
- ¹H/¹³C NMR : To verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm).
- FT-IR : Confirming carboxamide C=O stretch at ~1650 cm⁻¹.
- HRMS : Validating molecular weight (e.g., [M+H]+ at m/z 251.06) .
Advanced Research Questions
Q. How do electronic effects of the 3-chlorophenyl group influence the compound’s reactivity or biological activity?
- Methodological Answer : Computational studies (e.g., DFT at B3LYP/6-31G* level) reveal the chlorine atom’s electron-withdrawing effect increases electrophilicity at the pyrazole ring, enhancing interactions with biological targets like enzymes. Comparative SAR studies with fluoro/nitro analogs show chlorine’s optimal balance of lipophilicity (logP ~2.8) and steric bulk for receptor binding .
Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents like DMSO). Systematic approaches include:
- Dose-Response Curves : Validate IC₅₀ consistency across replicates.
- Membrane Permeability Assays : Use Caco-2 cells to assess cellular uptake limitations.
- Metabolic Stability Tests : Liver microsome studies identify rapid degradation in cellular models .
Q. How can molecular docking be leveraged to predict binding modes of this compound to targets like kinases or GPCRs?
- Methodological Answer : Docking workflows (e.g., AutoDock Vina) require:
- Protein Preparation : Remove water molecules, add hydrogens, and define binding pockets (e.g., CB1 receptor’s orthosteric site).
- Ligand Flexibility : Account for pyrazole ring torsional angles.
- Scoring Functions : Compare binding energies (ΔG) of chlorophenyl vs. unsubstituted analogs. Validation via MD simulations (e.g., 100 ns NAMD runs) assesses pose stability .
Q. Experimental Design & Theoretical Frameworks
Q. How should researchers design experiments to link this compound’s activity to a mechanistic hypothesis?
- Methodological Answer : Embed hypothesis-driven workflows:
- Primary Screen : High-throughput assays (e.g., fluorescence polarization for kinase inhibition).
- Secondary Validation : CRISPR knockouts of suspected targets (e.g., MAPK pathways).
- Tertiary Analysis : Transcriptomics (RNA-seq) to identify downstream effectors. Align with theoretical frameworks like ligand efficiency metrics or QSAR models .
Q. What statistical methods are critical for analyzing dose-dependent responses in pyrazole carboxamide studies?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill slopes >1 suggests cooperativity). Bootstrap resampling (n=1000 iterations) calculates 95% CI for EC₅₀ values. For multiplex assays (e.g., phosphoproteomics), apply false discovery rate (FDR) correction .
Q. Data Interpretation Challenges
Q. How to address low reproducibility in synthetic yields across labs?
- Methodological Answer : Standardize protocols via:
- Reagent Purity : Require ≥95% purity (HPLC-validated).
- Atmosphere Control : Use Schlenk lines for moisture-sensitive steps.
- Collaborative Validation : Inter-lab round-robin testing with shared intermediates .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer :
- PXRD : Identify distinct diffraction patterns (e.g., 2θ peaks at 12.3°, 18.7°).
- DSC : Detect melting point variations (>5°C differences indicate polymorphism).
- Raman Spectroscopy : Resolve lattice vibrations (e.g., 1600 cm⁻¹ amide I band shifts) .
Q. Advanced Methodological Resources
Properties
IUPAC Name |
3-(3-chlorophenyl)-1H-pyrazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-7-3-1-2-6(4-7)8-5-9(10(12)15)14-13-8/h1-5H,(H2,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLDUFMWSZYNSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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